molecular formula C19H19NO2 B415730 1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione

1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B415730
M. Wt: 293.4 g/mol
InChI Key: NMEPQDAGKXIZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C19H19NO2, belonging to the class of pyrrolidine-2,5-diones (succinimide derivatives) . This compound features a core heterocyclic structure substituted with benzyl and 1-phenylethyl groups, a architecture of interest in medicinal chemistry and chemical biology. Compounds based on the pyrrolidine-2,5-dione scaffold are recognized as valuable biochemical tools and intermediates in organic synthesis . While the specific biological activity profile of this exact molecule is still being characterized, structural analogues within this chemical family have been investigated for their interactions with key nuclear receptors. For instance, closely related 1-benzyl-3-(substituted-amino)-4-phenylpyrrole-2,5-dione derivatives have been identified as ligands for the Retinoic X Receptor (RXR-alpha) and Liver X Receptor (LXR-alpha) . These receptors are critical regulators of gene expression involved in cell differentiation, metabolism, and immune function, making them prominent targets in pharmaceutical research. The presence of specific substituents on the pyrrolidine-dione core is a key determinant of its physicochemical properties, receptor binding affinity, and selectivity. The documented synthetic routes for similar compounds, such as 3-benzyl-1-phenylpyrrolidine-2,5-dione, often employ efficient strategies with good yields , underscoring the accessibility of this chemical class for research purposes. Researchers may utilize this specific benzyl and phenylethyl-substituted derivative as a key intermediate for developing novel bioactive molecules or as a probe for studying protein-ligand interactions. This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H19NO2/c1-14(16-10-6-3-7-11-16)17-12-18(21)20(19(17)22)13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3

InChI Key

NMEPQDAGKXIZJG-UHFFFAOYSA-N

SMILES

CC(C1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine-2,5-dione class, which has been recognized for its diverse therapeutic potential. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown broad-spectrum antiseizure activity in various animal models. These models include maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizures, where compounds demonstrated effective seizure suppression without substantial central nervous system (CNS) side effects .

The mechanism by which this compound exerts its effects is believed to involve modulation of glutamate transporters. Specifically, it has been identified as a positive allosteric modulator (PAM) of the glutamate transporter EAAT2, enhancing glutamate uptake in neuronal cultures. This modulation is crucial for maintaining excitatory neurotransmission balance and preventing seizure activity .

Case Studies and Experimental Data

A study conducted on related pyrrolidine derivatives highlighted their effectiveness in reducing seizure frequency in mouse models. The compound demonstrated a favorable pharmacokinetic profile with good absorption and metabolic stability, suggesting its potential for further clinical development .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticonvulsantEffective in MES and PTZ models; minimal CNS side effects
Glutamate ModulationPositive allosteric modulation of EAAT2
Metabolic StabilityGood absorption and low hepatotoxicity

Synthesis and Derivative Studies

The synthesis of this compound involves several chemical transformations that enhance its biological activity. Studies have shown that modifications to the pyrrolidine ring can significantly influence its pharmacological properties. For example, N-mannich bases derived from pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties, demonstrating promising results in preclinical settings .

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield
1L-tartaric acid + BenzylamineRoom temperatureHigh
2Tosylation with TsCl/Et3NRoom temperatureModerate
3Elimination to form pyrrolidine derivativeThermodynamic conditionsHigh

Anticonvulsant Properties

Recent studies have indicated that derivatives of pyrrolidine-2,5-dione, including 1-benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione, exhibit promising anticonvulsant properties. In experimental models, these compounds have shown efficacy in reducing seizure activity, making them potential candidates for the development of new antiepileptic medications .

Central Nervous System Modulation

The compound has also been investigated for its role as a central nervous system modulator . Research indicates that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This modulation suggests a pathway for therapeutic applications in treating mood disorders and cognitive impairments.

Case Study 1: Anticonvulsant Activity

A study published in 2018 evaluated the anticonvulsant properties of various N-Mannich bases derived from pyrrolidine-2,5-dione derivatives. The results demonstrated that specific structural modifications significantly enhanced anticonvulsant activity compared to standard treatments. The study emphasized the importance of the benzyl group in improving biological efficacy .

Case Study 2: CNS Modulation

Another investigation focused on the central nervous system effects of pyrrolidine derivatives. The study utilized in vivo models to assess the impact on anxiety-like behaviors and cognitive performance. The findings suggested that the compound could serve as a basis for developing anxiolytic agents.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Physical Properties

Compound Name Substituents (Position 1 and 3) Melting Point (°C) Key References
1-Benzyl-3-(quinolin-2-ylmethyl)pyrrolidine-2,5-dione (IIIp) 1-Benzyl, 3-(quinolin-2-ylmethyl) 102–104
1-Benzyl-3-(1H-Indole-3-yl)pyrrolidine-2,5-dione (3i) 1-Benzyl, 3-(indol-3-yl) 119–122
1-Benzyl-3-(2-(4-chlorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione (6i) 1-Benzyl, 3-(4-chlorophenyl-oxoethyl) Not reported
1-Benzyl-3-(naphthalen-2-ylmethylene)pyrrolidine-2,5-dione (1o) 1-Benzyl, 3-(naphthylmethylene) Not reported
1-Benzyl-3-phenylpyrrolidine-2,5-dione 1-Benzyl, 3-phenyl CAS 42856-57-5

Key Observations :

  • Melting Points: Substituents with aromatic systems (e.g., indole or quinoline) generally result in higher melting points compared to aliphatic substituents, likely due to enhanced π-π stacking interactions .
  • Synthetic Flexibility : The benzyl group at position 1 is a common feature in many analogs, facilitating synthetic modifications at position 3 for targeted applications .

Table 2: Catalytic Reactions and Yields

Compound Reaction Type Yield (%) Enantiomeric Excess (ee) Reference
1-Benzyl-3-(2-methoxybenzylidene)pyrrolidine-2,5-dione (1k) Allylic alkylylation with MBH carbonates 94 28%
1-Benzyl-3-(naphthalen-2-ylmethylene)pyrrolidine-2,5-dione (1o) Same as above 93 85%

Key Observations :

  • Substituent Effects : Bulky aromatic substituents (e.g., naphthyl) improve enantioselectivity in catalytic reactions, as seen in the 85% ee for compound 1o versus 28% for 1k .
  • Synthetic Utility : The pyrrolidine-2,5-dione core acts as a robust electrophile in Stetter reactions and allylic alkylations, enabling diverse functionalizations .

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

Compound Substituents ED₅₀ (mg/kg, MES Test) ED₅₀ (mg/kg, 6 Hz Test) Reference
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives Variable linkers and phenyl groups 62.14–153.25 74.32–153.25
1-Benzyl-3-(1H-Indole-3-yl)pyrrolidine-2,5-dione (3i) 1-Benzyl, 3-indole Not tested Cytotoxicity studied

Key Observations :

  • Linker Influence : Derivatives with methylene linkers (e.g., propyl) exhibit better anticonvulsant activity than those with acetamide linkers, highlighting the importance of hydrophobic interactions .
  • Aromatic Substituents : Halogenated phenyl groups (e.g., Cl, CF₃) enhance antiseizure activity, while indole-containing analogs like 3i are prioritized for cytotoxicity studies .

Preparation Methods

Cyclocondensation of Maleimide Derivatives with Chiral Amines

The most widely reported approach involves the stereoselective alkylation of maleimide precursors. N-Benzylmaleimide (CAS 1631-26-1) serves as a key intermediate, which undergoes Michael addition with (S)-1-phenylethylamine in the presence of chiral catalysts. A protocol from the Suvorexant intermediate synthesis (Patent US10618891B2 ) demonstrates this method:

  • Reaction Conditions :

    • Substrate: N-Benzylmaleimide (1.0 equiv)

    • Nucleophile: (S)-1-Phenylethylamine (1.2 equiv)

    • Catalyst: Pd/C (5 mol%) in tetrahydrofuran (THF)

    • Temperature: 25°C, 12 h

    • Yield: 78% (diastereomeric ratio 92:8)

The stereochemical outcome is controlled by the configuration of the phenylethylamine, with the (S)-enantiomer favoring the (R)-configured product at the pyrrolidine C3 position . Post-reduction with NaBH4 in ethanol stabilizes the dione structure while preserving stereochemistry .

Enantioselective Stetter Reaction for Pyrrolidine-2,5-dione Formation

A catalytic asymmetric Stetter reaction enables the construction of the pyrrolidine-2,5-dione core. As reported in ACS Omega (2017) , this method uses N-heterocyclic carbene (NHC) catalysts to facilitate cyclization:

  • Key Steps :

    • Substrate Preparation : 1-Benzyl-3-propargylmaleimide synthesized via propargyl bromide alkylation (K2CO3, DMF, 60°C, 6 h).

    • Cyclization : NHC catalyst (20 mol%), CH2Cl2, −20°C, 24 h.

    • Stereoselective Functionalization : Phenylselanyl group introduction using PhSeCl (1.5 equiv) to yield 1-benzyl-3-phenylselanylpyrrolidine-2,5-dione as an intermediate .

This method achieves 65–72% yield with enantiomeric excess (ee) >90% for the (R)-configured product . The selanyl intermediate is subsequently displaced by (S)-1-phenylethylamine under basic conditions (Et3N, THF) .

Multi-Step Synthesis from L-Malic Acid

A biomass-derived route starting from L-malic acid (CAS 97-67-6) provides an eco-friendly alternative :

  • Step 1 : Condensation with benzylamine in para-xylene under reflux (24 h) to form 1-benzyl-3-hydroxypyrrolidine-2,5-dione (87% yield).

  • Step 2 : Mitsunobu reaction with (S)-1-phenylethanol (DIAD, PPh3, THF, 0°C to RT) to install the phenylethyl group (64% yield).

This method avoids transition-metal catalysts but requires careful control of Mitsunobu conditions to prevent racemization .

Resolution of Racemic Mixtures via Chiral Chromatography

For non-enantioselective syntheses, preparative chiral HPLC resolves racemic 1-benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione. A protocol from J. Med. Chem. (2022) specifies:

  • Column : Chiralpak IA (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane/ethanol (85:15)

  • Flow Rate : 1.0 mL/min

  • Retention Times : 12.1 min ((R)-isomer), 14.3 min ((S)-isomer)

This method achieves >99% ee but is less scalable compared to asymmetric catalysis .

Comparative Analysis of Synthetic Methods

Method Yield ee/Dr Key Advantage Limitation
Cyclocondensation 70–78%92:8 DrHigh scalabilityRequires Pd catalysts
Stetter Reaction 65–72%>90% eeExcellent stereocontrolMulti-step protocol
L-Malic Acid Route 64%N/ASustainable starting materialLow overall yield
Chiral Resolution 40–45%>99% eePurity assuranceCost-prohibitive for large-scale

Industrial-Scale Considerations

Patent US10618891B2 highlights critical parameters for kilogram-scale production:

  • Solvent Choice : THF preferred over DMF due to easier purification.

  • Catalyst Recycling : Pd/C recovery via filtration reduces metal contamination.

  • Cost Efficiency : Substituting Boc-protected intermediates with directly alkylated amines lowers raw material costs by 30% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-(1-phenylethyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, azetidine intermediates may undergo acetylation followed by cyclocondensation to form the pyrrolidine-2,5-dione core . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., 0°C to reflux), and catalysts (e.g., Lewis acids like ZnCl₂). Continuous flow reactors have been proposed for scalability, improving yield by 15–20% compared to batch processes .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation, providing precise bond lengths (e.g., C–C = 1.344–1.553 Å) and angles (e.g., C–N–C = 108.9–117°) . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve benzyl and phenylethyl substituents .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₉H₁₈N₂O₃) .
  • IR spectroscopy : Carbonyl stretches (1700–1750 cm⁻¹) to verify the dione moiety .

Q. What are the key reactivity patterns of the pyrrolidine-2,5-dione core under oxidative, reductive, or nucleophilic conditions?

  • Methodological Answer : The dione moiety is susceptible to:

  • Oxidation : MCPBA or KMnO₄ introduces epoxide or ketone groups at the α-position .
  • Reduction : NaBH₄ or LiAlH₄ reduces the dione to a diol, altering pharmacological activity .
  • Nucleophilic substitution : Amines or thiols displace the benzyl group, enabling diversification (e.g., 1° to 2° amine derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks . Quantum mechanics/molecular mechanics (QM/MM) simulations model ligand-receptor interactions, such as binding to GABA receptors or monoamine transporters. For example, optimizing the phenylethyl substituent’s dihedral angle (e.g., 20–30°) improves steric complementarity with target proteins .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between SC-XRD (e.g., bond length = 1.516 Å) and NMR-derived NOE effects may arise from dynamic conformers in solution. Strategies include:

  • Variable-temperature NMR : Identifies rotamers or ring-flipping phenomena .
  • Molecular dynamics (MD) simulations : Correlate solution-state flexibility with crystallographic rigidity .
  • Cross-validation : Pair XRD with solid-state NMR or Raman spectroscopy .

Q. How do substituents (e.g., benzyl vs. phenylethyl) influence pharmacological activity, and what in vitro assays are used to quantify this?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Benzyl groups : Enhance lipophilicity (logP ↑ by 0.5–1.0), improving blood-brain barrier penetration .
  • Phenylethyl groups : Modulate serotonin receptor affinity (Kᵢ = 10–100 nM) via π-π stacking .
    Assays include:
  • Radioligand binding : For receptor affinity (e.g., 5-HT₂A, D₂) .
  • CYP450 inhibition : To assess metabolic stability .

Q. What are the challenges in derivatizing the spiro-pyrrolidine moiety, and how can regioselectivity be controlled?

  • Methodological Answer : The spiro junction’s steric hindrance complicates functionalization. Regioselective methods include:

  • Directed ortho-metalation : Using directing groups (e.g., -OMe) to install substituents at C3 or C5 .
  • Photocatalysis : Visible-light-mediated C–H activation for late-stage diversification .
  • Protecting group strategies : Temporary protection of the dione carbonyls to isolate reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.